4-[(2-Methoxy-1-naphthalenyl)methyl]thiomorpholine
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Overview
Description
4-[(2-methoxy-1-naphthalenyl)methyl]thiomorpholine is a member of naphthalenes.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of compounds related to 4-[(2-Methoxy-1-naphthalenyl)methyl]thiomorpholine have been detailed in several studies. These include the creation of various morpholine derivatives, with particular attention to their molecular structures as evidenced by NMR, IR, and MS spectra (Hu Ai-xi, 2005).
Biological Activity
- Research has investigated the antimicrobial activity of thiomorpholine derivatives, highlighting the potential of these compounds in developing new bioactive molecules with reduced toxicity and enhanced efficacy (D. Kardile, N. Kalyane, 2010).
- The interaction of certain naphthalene derivatives with Bovine Serum Albumin (BSA) was studied to understand the binding and quenching mechanisms, which is crucial for drug delivery and pharmacokinetics (K. Ghosh, Sweety Rathi, Deepshikha Arora, 2016).
Chemical Properties and Reactions
- A study on the asymmetric addition of electrophiles to naphthalenes, including derivatives of this compound, reveals insights into the reaction mechanisms and stereochemistry (Morifumi Fujita, H. Matsushima, T. Sugimura, A. Tai, T. Okuyama, 2001).
Applications in Drug Delivery
- The potential use of certain morpholinyl derivatives in topical drug delivery has been explored, indicating their efficacy as prodrugs in enhancing skin permeation (J. Rautio, T. Nevalainen, H. Taipale, J. Vepsäläinen, J. Gynther, K. Laine, T. Järvinen, 2000).
Antioxidant and Cytotoxic Activities
- Research into the antioxidant and cytotoxic activities of naphthalene derivatives provides insights into their potential therapeutic applications, particularly in combating oxidative stress and cancer cells (Y. Matsushita, I. Jang, T. Imai, K. Fukushima, Jeung-Min Lee, Hae‐Ryong Park, Seung-Cheol Lee, 2011).
Properties
Molecular Formula |
C16H19NOS |
---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
4-[(2-methoxynaphthalen-1-yl)methyl]thiomorpholine |
InChI |
InChI=1S/C16H19NOS/c1-18-16-7-6-13-4-2-3-5-14(13)15(16)12-17-8-10-19-11-9-17/h2-7H,8-12H2,1H3 |
InChI Key |
CTANMUUMVKQBQS-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCSCC3 |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCSCC3 |
solubility |
21.5 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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